5-bromo-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Bromo-2-phenethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their diverse chemical reactivity and potential applications in various fields. This compound features a bromine atom at the 5-position and a phenethyl group at the 2-position of the isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenethylisoindoline-1,3-dione typically involves the condensation of a brominated phthalic anhydride with a phenethylamine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 5-Bromo-2-phenethylisoindoline-1,3-dione may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-isopropylisoindoline-1,3-dione
- 5-Fluoro-2-phenethylisoindoline-1,3-dione
- 5-Chloro-2-phenethylisoindoline-1,3-dione
Uniqueness
5-Bromo-2-phenethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12BrNO2 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
5-bromo-2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c17-12-6-7-13-14(10-12)16(20)18(15(13)19)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
KFTNFGXDPIVASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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